3-Methyl-1-butyl-D11 alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

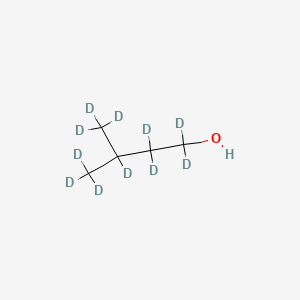

3-Methyl-1-butyl-D11 alcohol: is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. The molecular formula for this compound is C₅HD₁₁O . It is a stable isotope-labeled analog of 3-methyl-1-butanol, also known as isoamyl alcohol. This compound is often used in scientific research for various applications, including as a reference material in analytical chemistry and as a tracer in metabolic studies.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-1-butyl-D11 alcohol typically involves the deuteration of 3-methyl-1-butanol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions generally involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alcohol molecule .

Industrial Production Methods: Industrial production of deuterium-labeled compounds like this compound often involves the use of deuterated reagents and solvents. The process may include multiple steps of purification and verification to ensure the high isotopic purity of the final product. The production is typically carried out in specialized facilities equipped to handle deuterium gas and other deuterated chemicals .

化学反応の分析

Types of Reactions: 3-Methyl-1-butyl-D11 alcohol undergoes similar chemical reactions as its non-deuterated counterpart, 3-methyl-1-butanol. These reactions include:

Substitution: The hydroxyl group can be substituted with halogens to form alkyl halides using reagents like hydrogen halides (HCl, HBr, HI).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Hydrogen halides (HCl, HBr, HI)

Major Products Formed:

Oxidation: 3-Methylbutanal, 3-Methylbutanoic acid

Reduction: 3-Methylbutane

Substitution: 3-Methylbutyl chloride, 3-Methylbutyl bromide, 3-Methylbutyl iodide

科学的研究の応用

Solvent Use

3-Methyl-1-butyl-D11 alcohol is widely utilized as a solvent in various industrial processes. Its properties allow it to dissolve a range of organic compounds effectively. This makes it valuable in:

- Paints and Coatings : It serves as a solvent for paints, varnishes, and coatings due to its ability to dissolve resins and polymers.

- Adhesives : The compound is used in formulating adhesives where good solvency is required.

Fragrance Ingredient

In the fragrance industry, this compound is valued for its pleasant odor profile. It is commonly used in:

- Perfumes and Cosmetics : Its floral scent makes it a popular choice for use in perfumes and personal care products.

Microbial Volatile Organic Compounds Studies

Research indicates that this compound is one of the most frequently reported microbial volatile organic compounds (MVOCs) found in damp and moldy environments. Studies have explored its role in:

- Indoor Air Quality : As a common MVOC, it helps researchers understand the impact of mold on indoor air quality and potential health effects. A study involving human exposure to this compound revealed no significant health effects at typical concentrations found indoors .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. Research has shown that:

- Exposure at concentrations higher than typically found in damp buildings did not result in significant irritation or health effects among participants . This suggests that while caution is necessary when handling this compound, it does not pose significant risks under controlled exposure conditions.

Case Study 1: Indoor Air Quality Assessment

A study assessed the presence of various MVOCs, including this compound, in homes with mold issues. The findings indicated that while this compound was prevalent, it did not correlate with reported health complaints from residents . This highlights the need for further research into the health implications of MVOCs beyond mere presence.

Case Study 2: Solvent Efficacy

In an industrial setting, the effectiveness of this compound as a solvent was compared to other solvents. The results showed that it provided superior solvency for certain resins used in coatings, leading to improved product performance without compromising safety standards .

作用機序

The mechanism of action of 3-Methyl-1-butyl-D11 alcohol is similar to that of 3-methyl-1-butanol. It primarily involves the interaction with enzymes that metabolize alcohols, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These enzymes catalyze the oxidation of the alcohol to the corresponding aldehyde and further to the carboxylic acid . The deuterium atoms in the labeled compound can affect the reaction kinetics, providing valuable information about the enzyme mechanisms and metabolic pathways .

類似化合物との比較

- 3-Methyl-1-butanol (Isoamyl alcohol)

- 3-Methyl-1-butyl-d4 alcohol

- 3-Methyl-1-butyl-1,1-d2 alcohol

Comparison: 3-Methyl-1-butyl-D11 alcohol is unique due to its high degree of deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing. Compared to its non-deuterated counterpart, 3-methyl-1-butanol, the deuterium-labeled version provides enhanced sensitivity and specificity in analytical applications . Additionally, the presence of deuterium atoms can influence the physical and chemical properties of the compound, such as its boiling point and reaction kinetics .

生物活性

3-Methyl-1-butyl-D11 alcohol, also known as 3-methyl-1-butanol or isoamyl alcohol, is a branched-chain alcohol with the molecular formula C5H12O. It is primarily used in various industrial applications, including as a solvent and in the production of fragrances. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Molecular Weight : 88.148 g/mol

- Density : 0.8 g/cm³

- Boiling Point : 131.2 °C

- Melting Point : -117 °C

- Flash Point : 45.6 °C

- Water Solubility : 25 g/L at 20 °C

Toxicological Profile

3-Methyl-1-butanol has been examined for its toxicological effects, particularly in occupational settings where exposure to volatile organic compounds (VOCs) is common. A study assessing the acute effects of exposure to vapors of 3-methyl-1-butanol indicated that at concentrations up to 1 mg/m³, it did not produce significant irritation effects in healthy volunteers. The only notable findings were slight increases in perceptions of eye irritation and smell, suggesting that while some sensory effects may occur, they do not translate into significant health risks at typical exposure levels found in environments such as damp buildings .

Case Studies

- Occupational Exposure : In environments related to agriculture and composting, where microbial volatile organic compounds (MVOCs) are prevalent, studies have shown that 3-methyl-1-butanol is one of the most commonly reported VOCs. The absence of significant health effects at typical exposure levels suggests a relatively low risk associated with its presence in such settings .

- Indoor Air Quality : Research indicates that 3-methyl-1-butanol contributes to indoor air quality issues, especially in damp and moldy environments. However, its acute toxicity appears limited based on human exposure studies, reinforcing the notion that it is not a primary causative factor for health issues linked to indoor air quality .

Biological Mechanisms

The biological activity of 3-methyl-1-butanol can be attributed to its interaction with various metabolic pathways:

Summary of Findings

特性

IUPAC Name |

1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-KUXNVAAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。